4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a benzylpiperazine moiety attached to an ethoxyphenol group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-24-20-14-18(8-9-19(20)23)16-22-12-10-21(11-13-22)15-17-6-4-3-5-7-17/h3-9,14,23H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYWESMVGDLJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.
Attachment of Ethoxyphenol Group: The benzylpiperazine is then reacted with 2-ethoxyphenol in the presence of a suitable catalyst to form the final compound.
The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of organic solvents such as methanol or ethanol, and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as quinones or phenolic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit oxidoreductase enzymes, which play a crucial role in various metabolic pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A similar compound with a methyl group instead of a benzyl group, known for its antimicrobial activity.
4-[(4-Benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another piperazine derivative with a chromenone moiety, studied for its antimicrobial and antifungal properties.
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-2-ethoxyphenol is unique due to its specific structural features, such as the combination of a benzylpiperazine moiety with an ethoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
